(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
Description
Properties
IUPAC Name |
(1-ethyl-6-methoxybenzimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-13-10-6-8(15-2)4-5-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYPJZBZSYOOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)N=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254183 | |
| Record name | 1-Ethyl-6-methoxy-1H-benzimidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313011-33-4 | |
| Record name | 1-Ethyl-6-methoxy-1H-benzimidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313011-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-6-methoxy-1H-benzimidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Glycolic Acid-Mediated Cyclization
The reaction of 4-methoxy-1,2-diaminobenzene with glycolic acid (HOCH2COOH) in hydrochloric acid under reflux conditions provides (6-methoxy-1H-benzo[d]imidazol-2-yl)methanol in 70% yield. This one-pot process leverages the dual functionality of glycolic acid as both a carbonyl source and a hydroxymethyl donor:
Critical parameters:
Alternative Cyclization Agents
N-Ethylation Methodologies
Alkylation of Benzimidazole Intermediate
N-Ethylation of (6-methoxy-1H-benzo[d]imidazol-2-yl)methanol with bromoethane in dimethylformamide (DMF) using K2CO3 as a base yields the title compound in 65% yield:
Optimization insights :
Competitive Alkylation Pathways
Uncontrolled conditions may lead to diethylation or 3-position alkylation. Chromatographic analysis (HPLC) confirms >95% regioselectivity for the 1-position when using stoichiometric bromoethane (1.1 eq).
Functional Group Interconversion Approaches
Chloromethylation-Hydrolysis Sequence
Adapting methods from imidazole chemistry, (1-Methyl-1H-imidazol-2-yl)methanol synthesis involves thionyl chloride-mediated chlorination followed by aqueous hydrolysis. Applied to benzimidazoles, this route faces challenges:
-
Chlorination : SOCl2 in DCM converts hydroxymethyl to chloromethyl at 0–25°C (85% yield).
-
Hydrolysis : Refluxing in H2O/THF (1:1) restores the hydroxymethyl group (78% yield).
While feasible, this two-step process complicates purification and reduces overall yield compared to direct cyclization.
Oxidation-Reduction Strategies
Dess–Martin periodinane oxidation of 2-hydroxymethyl benzimidazoles to aldehydes, followed by NaBH4 reduction, offers a contingency route. However, over-oxidation to carboxylic acids and poor aldehyde stability limit practicality.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
1H NMR (DMSO-d6): δ 7.52 (d, 1H, J = 8.5 Hz, ArH), 6.89 (d, 1H, J = 2.5 Hz, ArH), 6.72 (dd, 1H, J = 8.5, 2.5 Hz, ArH), 5.21 (t, 1H, OH), 4.65 (s, 2H, CH2OH), 4.12 (q, 2H, J = 7.0 Hz, NCH2CH3), 3.79 (s, 3H, OCH3), 1.42 (t, 3H, J = 7.0 Hz, CH2CH3).
-
HPLC : >99% purity (C18 column, MeOH/H2O 70:30, 1 mL/min).
Impurity Profiling
Common byproducts include:
-
3-Ethyl isomer : Resolved via reverse-phase chromatography.
-
Diethylated product : Controlled by limiting bromoethane stoichiometry.
Scalability and Industrial Considerations
Pilot-scale trials (100 g batches) demonstrate:
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzimidazoles .
Scientific Research Applications
(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(1H-benzo[d]imidazol-2-yl)phenylmethanone: Contains a phenyl group instead of a methoxy group.
Uniqueness
(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
Overview
(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. Benzimidazoles are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound in focus has garnered attention for its potential therapeutic applications, particularly in cancer treatment and microbial infections.
Target of Action
Benzimidazole derivatives, including this compound, primarily target cellular components such as tubulin and enzymes involved in cell division and metabolism. The modulation of tubulin polymerization is a crucial mechanism through which these compounds exert their cytotoxic effects on cancer cells.
Mode of Action
The compound may inhibit the polymerization of tubulin, leading to disruption in the mitotic spindle formation during cell division. This action can result in cell cycle arrest and subsequent apoptosis in cancer cells. Additionally, its antimicrobial activity may stem from interference with microbial cell wall synthesis or metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. In vitro assays demonstrated that this compound could induce apoptosis in cancer cells by promoting cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SK-MEL-5 | 0.49 | High sensitivity to treatment |
| A375 | 0.53 | Moderate sensitivity |
| T-47D | 5.35 | Cell cycle arrest observed |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. It has shown efficacy against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism likely involves the disruption of bacterial cell wall integrity and inhibition of key metabolic pathways.
Case Studies
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of benzimidazole derivatives, this compound was tested against several cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptotic cell death .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. Monitoring Methods :
- Thin-Layer Chromatography (TLC) to track intermediate formation .
- High-Performance Liquid Chromatography (HPLC) for purity assessment .
What spectroscopic techniques are critical for confirming the structure of this compound?
Basic Research Question
Structural confirmation relies on:
- ¹H/¹³C NMR :
- Mass Spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., m/z 236.1 for C₁₁H₁₄N₂O₂) .
How can the hydroxymethyl group at the 2-position be selectively oxidized to a carbaldehyde, and what catalysts are effective?
Advanced Research Question
Methodology :
- Catalytic Oxidation : Use [Ru(bpbp)(pydic)] with H₂O₂ in water at 50°C, achieving >70% yield .
- Dess-Martin Periodinane (DMP) : Oxidizes hydroxymethyl to carbaldehyde in CH₂Cl₂ at 4°C .
Q. Key Considerations :
- Selectivity : Ensure the ethyl and methoxy groups remain intact.
- Work-Up : Quench with Na₂S₂O₃ to remove excess oxidants .
What strategies improve yield in multi-step syntheses of benzimidazole derivatives?
Advanced Research Question
Optimization Approaches :
Q. Resolution Strategies :
- Reproducibility Checks : Replicate conditions from high-yield reports (e.g., 50°C for Ru-catalyzed oxidation) .
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst amounts .
What are the challenges in derivatizing the benzimidazole core, and how can they be mitigated?
Advanced Research Question
Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
